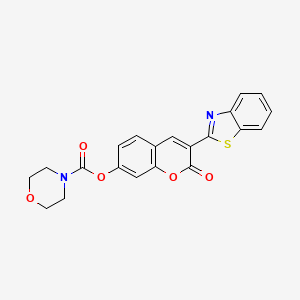

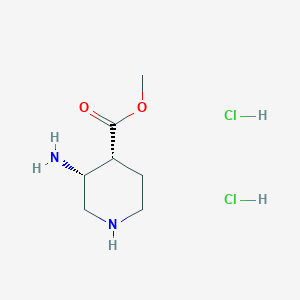

![molecular formula C22H18N2O4 B2541317 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922109-13-5](/img/structure/B2541317.png)

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various pharmacologically active molecules. The dibenzoxazepine scaffold is particularly significant due to its presence in compounds with antidepressant activity, such as the drug Sintamil.

Synthesis Analysis

The synthesis of dibenz[b,f]oxazepin-11(10H)-ones, which are core structures related to the compound , can be efficiently assembled using a solid support methodology. The SNAr (nucleophilic aromatic substitution) methodology is employed, utilizing the reaction between fluorine in 2-fluoro-5-nitrobenzoic acid and the hydroxyl group of various 2-aminophenols on an AMEBA resin. This approach is noted for its flexibility and the high purity (>90%) of the final products .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepin-11(10H)-ones and their derivatives is confirmed through various techniques, including NOE (Nuclear Overhauser Effect) experiments. These structures are characterized by a seven-membered heterocyclic ring system that includes an oxazepine moiety. The confirmation of the structure is crucial for understanding the compound's potential interactions and activity .

Chemical Reactions Analysis

Dibenz[b,f][1,4]oxazepin-11(10H)-ones can undergo nucleophilic substitution reactions, particularly with O- and S-nucleophiles. These reactions can lead to mono- or bis-substitution of nitro groups present on the molecule. Interestingly, the nitro group in position 3 is displaced first, which contrasts with the reactivity patterns observed in nitro-substituted benzoannulated five-membered heterocycles. This difference is attributed to the increased steric hindrance for peri-nitro group displacement in the seven-membered heterocycle .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide are not detailed in the provided papers, the properties of related dibenz[b,f][1,4]oxazepin-11(10H)-ones can be inferred. These compounds typically exhibit solid-state properties and are synthesized in high purity. Their reactivity and stability are influenced by the substitution pattern on the heterocyclic ring, which can affect their pharmacological properties .

科学的研究の応用

Pharmacological Profile

A study conducted by Naporra et al. (2016) explored various oxazepine derivatives for their pharmacological characteristics, focusing on their affinities to histamine receptors and selected aminergic GPCRs. They found that these compounds showed high affinity to the human H1R and varying affinities to other receptors, suggesting potential applications in targeting specific receptor types (Naporra et al., 2016).

Antitumor Activities

Research by Wu et al. (2006) on dihydrodibenzoxepins isolated from Bulbophyllum kwangtungense revealed that these compounds exhibited anti-tumor activities against human tumor cell lines, highlighting their potential for cancer therapy applications (Wu, He, & Pan, 2006).

Heterocyclic Synthesis

Kumar et al. (2007) demonstrated that 10,11-Dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one could be used as a synthon for the efficient annulation of various heterocycles, suggesting its utility in synthesizing novel chemical structures (Kumar, Ila, & Junjappa, 2007).

Enantioselective Synthesis

Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This research opens up avenues for producing optically active pharmaceuticals (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Biological Activity

Gerasimova et al. (1989) explored polyfluorinated dibenz[b,f][1,4]oxazepines, focusing on their synthesis and properties. They found that these compounds interact with nucleophiles and can be used to create analogues of psychotropic agents, indicating their potential in developing new CNS-targeted drugs (Gerasimova, Konstantinova, & Petrenko, 1989).

特性

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-22(26)17-12-15(8-10-19(17)28-20)23-21(25)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZHWHXXQNPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2541238.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2541240.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2541244.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)

![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2541254.png)

![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)